Cas no 3411-49-2 (Phosphine sulfide,tri-1-naphthalenyl-)

Phosphine sulfide,tri-1-naphthalenyl- structure
3411-49-2 structure
Product name:Phosphine sulfide,tri-1-naphthalenyl-
CAS No:3411-49-2
MF:C30H21PS
MW:444.52654
CID:320322
PubChem ID:271445

Phosphine sulfide,tri-1-naphthalenyl- Chemical and Physical Properties

Names and Identifiers

    • Phosphine sulfide,tri-1-naphthalenyl-
    • trinaphthalen-1-yl(sulfanylidene)-λ<sup>5</sup>-phosphane
    • AC1L6QDH
    • AC1Q7FH9
    • AG-K-50396
    • AR-1L7529
    • CTK4H1755
    • NSC115017
    • Tri-(1)naphthyl-phosphinsulfid
    • tri(1-naphthyl) phosphine sulfide
    • tri(1-naphthyl)-phosphine sulfide
    • trinaphthalen-1-yl(sulfanylidene)-
    • trinaphthalen-1-ylphosphane sulfide
    • Tris(1-naphthalin)phosphinsulfid
    • NSC-115017
    • SCHEMBL9756557
    • 3411-49-2
    • DTXSID10297267
    • tri(1-naphthyl)phosphine sulfide
    • Inchi: InChI=1S/C30H21PS/c32-31(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H
    • InChI Key: ZZTQDGOSPLPDHX-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(P(C3=CC=CC4=CC=CC=C34)(=S)C3=CC=CC4=CC=CC=C34)=CC=CC2=C1

Computed Properties

  • Exact Mass: 444.11033
  • Monoisotopic Mass: 444.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.5
  • Topological Polar Surface Area: 32.1Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 657.6°C at 760 mmHg
  • Flash Point: 351.5°C
  • Refractive Index: 1.769
  • PSA: 0
  • LogP: 7.55260

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